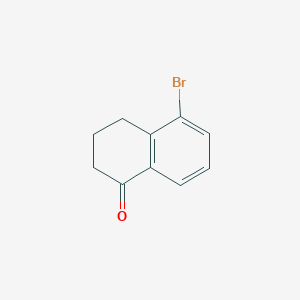

5-Bromotetralone

Description

Properties

IUPAC Name |

5-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOUYZZHVHEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447287 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-30-9 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromotetralone from 1-Tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-bromo-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the direct electrophilic aromatic bromination of 1-tetralone (B52770). This document outlines the experimental protocol, quantitative data, and the logical workflow of the synthesis.

Introduction

5-Bromo-1-tetralone (also known as 5-Bromo-3,4-dihydronaphthalen-1(2H)-one) is a valuable building block in organic synthesis. The introduction of a bromine atom onto the aromatic ring of the 1-tetralone scaffold provides a reactive handle for further functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures relevant to medicinal chemistry. The synthesis focuses on the regioselective bromination at the C-5 position, which is activated by the bicyclic ring system.

**2. Reaction and Mechanism

The core transformation is an electrophilic aromatic substitution reaction. 1-Tetralone is treated with an electrophilic bromine source. The reaction proceeds via the formation of a sigma complex (or arenium ion), where the bromine atom adds to the aromatic ring. The carbonyl group of the tetralone is a deactivating group, but it directs electrophilic substitution primarily to the meta positions (C-5 and C-7). Due to steric and electronic influences, the C-5 position is often the major site of bromination. Subsequent deprotonation re-establishes aromaticity, yielding the 5-bromo-1-tetralone product.

Experimental Protocol

The following protocol is based on established methods for the electrophilic bromination of 1-tetralone, specifically adapted from the procedure described by Sam and Burchett in the Journal of Organic Chemistry (1984).

Materials:

-

1-Tetralone (C₁₀H₁₀O)

-

Bromine (Br₂)

-

Silver Sulfate (B86663) (Ag₂SO₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, a solution of 1-tetralone (1.0 eq) in dichloromethane is prepared.

-

Addition of Reagents: Silver sulfate (1.1 eq) is added to the stirred solution. The flask is cooled in an ice bath to 0-5 °C.

-

Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to destroy any unreacted bromine. The mixture is then filtered to remove the silver bromide precipitate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from ethanol to afford 5-bromo-1-tetralone as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 5-bromo-1-tetralone.

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value |

| 1-Tetralone | 1.0 eq |

| Bromine (Br₂) | 1.1 eq |

| Silver Sulfate (Ag₂SO₄) | 1.1 eq |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) |

| Reaction Time | 2-4 hours |

| Reported Yield | ~75-85% |

Table 2: Physicochemical Properties of 5-Bromo-1-tetralone

| Property | Value |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 68449-30-9 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Logical workflow for the synthesis and purification of 5-Bromo-1-tetralone.

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo-α-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-α-tetralone, with the chemical formula C₁₀H₉BrO, is an organic halogenated compound belonging to the class of brominated aromatic ketones.[1] Structurally, it consists of a tetralone ring system with a bromine atom substituted at the 5th position.[1] This compound typically appears as a white to off-white or beige crystalline solid and may have a faint, characteristic odor.[1][2] It is not a naturally occurring substance and is produced synthetically.[1] 5-Bromo-α-tetralone serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry, where it is utilized as a building block for creating more complex, bioactive molecules and drug candidates.[1] Its application also extends to agrochemical research for the development of pesticide analogs.[1]

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-α-tetralone are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-3,4-dihydronaphthalen-1(2H)-one | [2][3][4] |

| Synonyms | 5-Bromo-A-tetralone, 5-bromotetralone | [2][4] |

| CAS Number | 68449-30-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrO | [1][2][3] |

| Molecular Weight | 225.08 g/mol | [1][4][5] |

| Appearance | White to off-white/beige crystalline solid | [1][2][4] |

| Melting Point | 47-48 °C (Solvent: methanol) | [4] |

| Boiling Point | 323.5 °C at 760 mmHg; 105-110 °C at 0.3 Torr | [3][4] |

| Density | 1.511 g/cm³ (Predicted) | [3][4] |

| Solubility | Sparingly soluble in water.[1] Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 0.15 mg/ml). | [4] |

| Refractive Index | 1.598 | [3] |

| Vapor Pressure | 0.000261 mmHg at 25°C | [3] |

| Storage | Sealed in a dry environment at room temperature.[1][4] |

Experimental Protocols

Synthesis of 5-Bromo-α-tetralone via Bromination of α-Tetralone

A common method for the preparation of 5-Bromo-α-tetralone involves the regioselective bromination of α-tetralone.[1] This regioselectivity is influenced by the electronic and steric factors of the naphthalene (B1677914) ring system.[1]

Materials:

-

α-Tetralone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄, inert solvent)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottomed flask, dissolve α-tetralone in an appropriate volume of carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., methanol) to yield 5-Bromo-α-tetralone.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized compound.[6][7]

-

Sample Preparation: Dissolve a small amount of purified 5-Bromo-α-tetralone in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern and the conformation of the alicyclic ring.[7] The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[6]

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Analysis: Acquire the IR spectrum. Key characteristic absorption bands to identify include the C=O stretch of the ketone (typically around 1685 cm⁻¹ for aryl ketones), C-H stretches for the aromatic and aliphatic portions, and C-Br stretching vibrations.[8][9]

3. Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[6]

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Bromo-α-tetralone (225.08 g/mol ).[5] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M and M+2) of similar intensity.

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 68449-30-9|5-Bromo-1-Tetralone|Rlavie [rlavie.com]

- 3. 5-Bromo-1-tetralone| CAS:#68449-30-9 -Letopharm Limited [letopharm.com]

- 4. 5-Bromo-1-tetralone price,buy 5-Bromo-1-tetralone - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-tetralone | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1-tetralone(68449-30-9) 1H NMR [m.chemicalbook.com]

- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

5-Bromotetralone: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A comprehensive technical guide on 5-Bromotetralone, a key synthetic intermediate in pharmaceutical and agrochemical research, is detailed below. This document provides critical data, experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Core Compound Data

This compound, also known as 5-Bromo-3,4-dihydro-2H-naphthalen-1-one, is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68449-30-9 | [1][2][3] |

| Molecular Weight | 225.08 g/mol | [1][3] |

| Molecular Formula | C₁₀H₉BrO | [1][3] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the bromination of α-tetralone. A general experimental protocol is outlined below, based on established chemical principles.

Experimental Protocol: Bromination of α-Tetralone

Objective: To synthesize this compound via the electrophilic aromatic substitution of α-tetralone.

Materials:

-

α-Tetralone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous Iron(III) bromide (FeBr₃) or other suitable Lewis acid catalyst

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-tetralone in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide to the solution and cool the flask in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Application in Drug Synthesis: A Workflow Example

This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its bromo-substituent provides a key functional handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This is a powerful strategy for building molecular complexity in drug discovery programs.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical bioactive aryl-tetralone derivative via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize an aryl-tetralone derivative from this compound and an aryl boronic acid.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/ethanol/water or 1,4-dioxane/water)

-

Schlenk flask or microwave vial

-

Inert atmosphere supply (nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

In a Schlenk flask or microwave vial, combine this compound, the aryl boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture with vigorous stirring. Reaction conditions (temperature and time) will vary depending on the specific substrates and catalyst used (e.g., 80-120 °C for 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl-tetralone derivative.

Biological Significance of Tetralone Derivatives

The tetralone scaffold is a crucial structural motif found in a variety of pharmacologically active compounds. Derivatives of tetralone have been reported to exhibit a broad spectrum of bioactivities, including antibacterial, antitumor, and effects on the central nervous system. The ability to functionalize intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. For instance, the antidepressant sertraline (B1200038) contains a tetralone-derived core structure, highlighting the importance of this class of compounds in medicinal chemistry.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Solubility Profile of 5-Bromotetralone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 5-Bromotetralone (CAS No: 68449-30-9), a pivotal intermediate in pharmaceutical synthesis.[1][2][3][4] Given the limited publicly available quantitative solubility data for this specific compound, this document provides a compilation of its known physical properties, discusses general solubility considerations based on its chemical structure, and presents a detailed, adaptable experimental protocol for determining its solubility in various organic solvents. An illustrative table of potential solubility data is included to guide experimental design. Furthermore, a standardized experimental workflow for solubility determination is visually represented to facilitate laboratory application.

Introduction to this compound

5-Bromo-1-tetralone is a brominated aromatic ketone derived from tetralin.[1] It typically appears as a white to off-white crystalline solid.[1] As a synthetic intermediate, understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development.[1][2][3][4]

Chemical Structure and Properties:

-

IUPAC Name: 5-bromo-3,4-dihydronaphthalen-1(2H)-one

-

Molecular Formula: C₁₀H₉BrO[1]

-

Molecular Weight: 225.08 g/mol [1]

-

Appearance: White to off-white solid[1]

-

General Solubility: Sparingly soluble in water.[1]

The molecule possesses a moderately polar ketone group and a larger, nonpolar brominated aromatic ring system. This structure suggests that its solubility will be favored in organic solvents that can engage in dipole-dipole interactions and also accommodate the nonpolar regions of the molecule. Based on the principle of "like dissolves like," its solubility is expected to be higher in organic solvents compared to water.[5][6]

Hypothetical Solubility Data of this compound

| Solvent | Chemical Class | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) |

| Hexane | Alkane | 0.1 | Low |

| Toluene | Aromatic Hydrocarbon | 2.4 | Moderate |

| Dichloromethane | Halogenated Alkane | 3.1 | High |

| Acetone | Ketone | 5.1 | High |

| Ethyl Acetate | Ester | 4.4 | Moderate-High |

| Isopropanol | Alcohol | 3.9 | Moderate |

| Ethanol | Alcohol | 4.3 | Moderate |

| Methanol | Alcohol | 5.1 | Moderate-Low |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Very High |

| Tetrahydrofuran (THF) | Ether | 4.0 | High |

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the accurate determination of this compound solubility in organic solvents. This method is adapted from standard laboratory procedures for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

Desiccator

3.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant experimental temperature to prevent any change in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 50-60°C). A vacuum oven can be used to accelerate this process.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

3.3. Calculation of Solubility

The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [ (m_final - m_initial) / V_sample ] * 100

Where:

-

m_final is the mass of the vial with the dried solute (in g).

-

m_initial is the mass of the empty vial (in g).

-

V_sample is the volume of the filtered supernatant (in mL).

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a moderately polar compound, this compound is expected to have higher solubility in solvents with compatible polarity.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate results.

-

Crystalline Form (Polymorphism): If this compound exists in different crystalline forms (polymorphs), each may exhibit a different solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is scarce, the provided experimental protocol and theoretical considerations offer a solid foundation for researchers, scientists, and drug development professionals to generate reliable solubility data. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the development of pharmaceutical formulations involving this important chemical intermediate.

References

Spectroscopic Profile of 5-Bromotetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromotetralone (5-Bromo-3,4-dihydro-2H-naphthalen-1-one), a key intermediate in pharmaceutical synthesis. This document presents predicted and expected spectroscopic data based on the analysis of similar compounds and foundational spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | d | 1H | ~ 8.0 | H-8 |

| ~ 7.4 - 7.6 | d | 1H | ~ 8.0 | H-6 |

| ~ 7.1 - 7.3 | t | 1H | ~ 8.0 | H-7 |

| ~ 2.9 - 3.1 | t | 2H | ~ 6.0 | H-4 |

| ~ 2.6 - 2.8 | t | 2H | ~ 6.0 | H-2 |

| ~ 2.1 - 2.3 | m | 2H | - | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~ 197 | C-1 (C=O) |

| ~ 145 | C-8a |

| ~ 138 | C-5 |

| ~ 133 | C-7 |

| ~ 129 | C-4a |

| ~ 127 | C-8 |

| ~ 122 | C-6 |

| ~ 39 | C-2 |

| ~ 30 | C-4 |

| ~ 23 | C-3 |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1300 - 1000 | Medium | C-Br Stretch |

| ~ 900 - 675 | Strong | Aromatic C-H Bend (oop) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺/ [M+2]⁺ (Molecular ion peaks, ~1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| 196/198 | Medium | [M-CO]⁺ |

| 183/185 | Medium | [M-C₂H₅]⁺ |

| 145 | High | [M-Br]⁺ |

| 117 | High | [M-Br-CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the pure KBr pellet or clean salt plate is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via liquid chromatography.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peaks and major fragment ions are identified and analyzed to confirm the molecular weight and elucidate the structure. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The Commercial Landscape and Technical Profile of 5-Bromotetralone: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, purity, and key experimental protocols related to 5-Bromotetralone, a valuable intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data to support the procurement and application of this compound in laboratory and developmental settings. This compound serves as a versatile building block in the synthesis of a variety of more complex molecules.[1][2][3]

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, primarily as two positional isomers: 5-Bromo-1-tetralone and 5-Bromo-2-tetralone (B157838). The purity of the commercially available products typically ranges from 97% to over 99%. Researchers should carefully consider the specific isomer and required purity for their applications. Below is a summary of representative commercial offerings.

Table 1: Commercial Availability of 5-Bromo-1-tetralone

| Supplier | Purity | CAS Number | Additional Notes |

| MedChemExpress | 99.38% | 68449-30-9 | Offered as a synthetic intermediate for pharmaceutical synthesis. |

| CP Lab Safety | min 97% | 68449-30-9 | Intended for professional manufacturing, research, and industrial use. |

| MCE (MedChemExpress) | High Purity | 68449-30-9 | Provides standard products, isotopically labeled compounds, and GMP-grade products.[3] |

| ChemicalBook | Varies | 68449-30-9 | Aggregates data from multiple suppliers, with purities and prices varying. |

Table 2: Commercial Availability of 5-Bromo-2-tetralone

| Supplier | Purity | CAS Number | Additional Notes |

| PubChem | Data Aggregator | 132095-53-5 | Lists various suppliers and associated data. |

| ChemicalBook | Varies | 132095-53-5 | Provides information on suppliers and the use of this isomer in the preparation of 2-aminotetralins. |

Physicochemical Properties

A summary of the key physicochemical properties for both 5-bromo-1-tetralone and 5-bromo-2-tetralone is provided below to aid in experimental design and handling.

Table 3: Physicochemical Properties of this compound Isomers

| Property | 5-Bromo-1-tetralone | 5-Bromo-2-tetralone |

| Molecular Formula | C₁₀H₉BrO | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol | 225.08 g/mol |

| Appearance | Beige solid | Light yellow to yellow solid |

| Melting Point | 47-48 °C | Not specified |

| Boiling Point | 105-110 °C at 0.3 Torr | 331.0±42.0 °C (Predicted) |

| Density | 1.511±0.06 g/cm³ (Predicted) | 1.511±0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C | Sealed in dry, Store in freezer, under -20°C |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of bromotetralones are crucial for their effective use in research. The following protocols are based on established methods.

Synthesis of 5-Bromo-1-tetralone via Bromination of 1-Tetralone (B52770)

The preparation of 5-Bromo-1-tetralone is commonly achieved through the bromination of 1-tetralone. This reaction's regioselectivity is influenced by the reaction conditions.

Materials:

-

1-Tetralone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (solvent)

Procedure:

-

Dissolve 1-tetralone in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification

Purification of the crude 5-Bromo-1-tetralone is typically performed using column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of hexanes and ethyl acetate. The gradient can be optimized based on TLC analysis.

Recrystallization:

-

Solvent: Methanol is a suitable solvent for recrystallization.

Analysis

The structure and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The characteristic peaks for the aromatic and aliphatic protons and carbons will verify the successful synthesis and the position of the bromine atom.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be employed to determine the purity of the compound.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of an acid modifier like formic acid or phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

Visualizing Workflows and Pathways

To illustrate the utility of this compound in a drug discovery context, the following diagrams depict a general synthesis workflow and a conceptual signaling pathway related to its derivatives.

Derivatives of the tetralone scaffold have been investigated for their potential as therapeutic agents, including as selective serotonin (B10506) reuptake inhibitors (SSRIs). The following diagram illustrates the mechanism of action for such a compound.

Conclusion

This compound is a readily available and highly useful chemical intermediate for pharmaceutical research and development. Understanding its commercial sources, purity levels, and established experimental protocols is essential for its effective application. This guide provides a foundational resource for researchers to facilitate their work with this versatile compound. It is important to note that while tetralone derivatives have shown promise in various biological applications, including as monoamine oxidase inhibitors and in the synthesis of abscisic acid analogues, further research is ongoing to fully elucidate their therapeutic potential.[4][5]

References

Safe Handling and Storage of 5-Bromotetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 5-Bromotetralone (CAS No. 68449-30-9), a synthetic intermediate utilized in pharmaceutical synthesis.[1][2] Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2)[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1][3]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 68449-30-9 |

| Molecular Formula | C₁₀H₉BrO[1] |

| Molecular Weight | 225.08 g/mol [1] |

| Appearance | White to off-white or beige solid.[1][3] |

| Odor | Nearly odorless to a faint characteristic organic odor.[1] |

| Melting Point | 40 - 42 °C / 104 - 107.6 °F[6] |

| Boiling Point | 331.0 ± 42.0 °C (Predicted)[7] |

| Solubility | No data available. |

| Density | 1.511 ± 0.06 g/cm³ (Predicted)[7] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][5][8]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5][6][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

Safe Handling and Storage Procedures

Handling:

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][8]

-

Keep away from strong bases, reducing agents, and incompatible oxidizing substances.[1]

-

For long-term storage, store at room temperature.[2] In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[2]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[3][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[3][5]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[3][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid dust formation.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Hazard Mitigation Pathway

Caption: Hazard identification and mitigation pathways for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemos.de [chemos.de]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromo-2-tetralone CAS#: 132095-53-5 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Bromination of Alpha-Tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tetralone, a bicyclic aromatic ketone, serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. The functionalization of its alpha-carbon position via electrophilic bromination is a pivotal transformation, yielding 2-bromo-alpha-tetralone, a versatile intermediate for further molecular elaboration. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and available data for the electrophilic bromination of alpha-tetralone under both acidic and basic conditions.

Core Mechanism of Electrophilic Bromination

The electrophilic bromination of alpha-tetralone proceeds via two distinct mechanistic pathways depending on the catalytic conditions employed: acid-catalyzed and base-catalyzed. Both pathways involve the formation of a reactive intermediate, either an enol or an enolate, which subsequently attacks molecular bromine.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of alpha-tetralone. This protonation enhances the acidity of the alpha-hydrogens, facilitating the formation of an enol intermediate. The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen regenerates the aromaticity and yields the alpha-brominated product. The formation of the enol is the rate-determining step in this process.

dot

Caption: Acid-catalyzed bromination of alpha-tetralone.

Base-Catalyzed Bromination: The Enolate Pathway

In the presence of a base, the reaction proceeds through the formation of an enolate anion. The base abstracts an alpha-proton, creating a highly nucleophilic enolate. This enolate then rapidly attacks molecular bromine in an SN2-type reaction to afford the alpha-brominated product. Unlike the acid-catalyzed reaction, the formation of the enolate is a rapid equilibrium, and the subsequent reaction with bromine is typically fast.

dot

Caption: Base-catalyzed bromination of alpha-tetralone.

Regioselectivity

Alpha-tetralone possesses two alpha-protons at the C2 position. Both acidic and basic conditions favor the selective bromination at this position.

-

Acidic Conditions (Thermodynamic Control): The reaction proceeds through the more stable, more substituted enol intermediate. For alpha-tetralone, the enol formed by deprotonation at the C2 position is more stable due to conjugation with the benzene (B151609) ring.

-

Basic Conditions (Kinetic Control): The reaction favors the removal of the most acidic proton, which is also at the C2 position, as these protons are benzylic and thus more acidic than the protons at the C3 position.

Data Presentation

The following table summarizes the available quantitative data for the electrophilic bromination of alpha-tetralone derivatives.

| Product | Catalyst/Solvent | Yield (%) | Reference |

| 2-Bromo-6,7-dichloro-1-tetralone | Bromine in ethyl ether or carbon disulfide | 99.6 | [1] |

Spectroscopic Data for 2-Bromo-alpha-tetralone:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.08 | d | 7.93 | Ar-H |

| ¹H | 7.54-7.50 | td | 1.52, 7.62 | Ar-H |

| ¹H | 7.36-7.27 | m | Ar-H | |

| ¹H | 4.73 | t | 4.42 | CH-Br |

| ¹H | 3.34-3.27 | m | CH₂ | |

| ¹H | 2.92 | dt | 4.42, 17.09 | CH₂ |

| ¹H | 2.56-2.42 | m | CH₂ |

Note: The provided ¹H NMR data is for the unsubstituted 2-bromo-1-tetralone (B83307).[2]

Experimental Protocols

The following are representative experimental protocols for the acid- and base-catalyzed bromination of alpha-tetralone derivatives. These can be adapted for the unsubstituted alpha-tetralone.

Protocol 1: Acid-Catalyzed Bromination of 6,7-dichloro-1-tetralone[1]

Workflow Diagram:

dot

Caption: Workflow for acid-catalyzed bromination.

Procedure:

-

Dissolve 1 g of 6,7-dichloro-1-tetralone in 10 ml of ethyl ether or carbon disulfide.

-

With stirring at room temperature, add 0.25 ml of bromine dropwise to the solution.

-

Continue stirring for 30 minutes.

-

Add water to the reaction mixture and extract with ethyl ether.

-

Neutralize the obtained ethyl ether extract with an aqueous solution of sodium hydrogencarbonate.

-

Concentrate the solution to dryness under reduced pressure to obtain the crude product.

Protocol 2: Base-Promoted Bromination (General Procedure)

While a specific detailed protocol for the base-catalyzed bromination of alpha-tetralone was not found in the immediate search, a general procedure can be outlined based on standard methods for ketone bromination.

Workflow Diagram:

dot

Caption: General workflow for base-promoted bromination.

Procedure:

-

Dissolve alpha-tetralone in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to the solution to generate the enolate.

-

After the enolate formation is complete, slowly add a solution of bromine or another electrophilic bromine source, such as N-bromosuccinimide (NBS), in the same solvent.

-

Allow the reaction to proceed at low temperature until completion, monitoring by a suitable method like thin-layer chromatography (TLC).

-

Quench the reaction by the addition of water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

The electrophilic bromination of alpha-tetralone is a well-established and efficient method for the synthesis of 2-bromo-alpha-tetralone. The choice between acid- and base-catalyzed conditions can be guided by the specific requirements of the synthetic route and the presence of other functional groups in the molecule. The provided mechanisms, data, and experimental protocols offer a solid foundation for researchers and drug development professionals to utilize this important reaction in their synthetic endeavors. Further optimization of reaction conditions for unsubstituted alpha-tetralone may be necessary to achieve maximum yields and purity.

References

Regioselective Synthesis of 5-Bromotetralone: A Technical Guide

Abstract: 5-Bromo-α-tetralone is a valuable halogenated ketone intermediate used in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] The primary challenge in its synthesis is achieving high regioselectivity, as direct electrophilic substitution on the α-tetralone scaffold often yields a mixture of isomers. This technical guide provides an in-depth analysis of the two principal synthetic strategies for obtaining 5-Bromotetralone: direct electrophilic bromination and intramolecular Friedel-Crafts cyclization. This document offers detailed experimental protocols, comparative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting and executing the optimal synthetic route.

Introduction to Synthetic Strategies

The regioselective synthesis of this compound is primarily approached via two distinct pathways. The choice between them represents a trade-off between atom economy and methodological simplicity versus absolute regiocontrol and purity.

-

Route A: Direct Electrophilic Bromination of α-Tetralone. This method is direct but faces challenges in controlling the position of bromination. The aromatic ring of α-tetralone is influenced by two competing directing groups: the fused alkyl ring, which is an activating ortho, para-director (favoring positions 5 and 7), and the carbonyl group, which is a deactivating meta-director.[3][4] This competition often results in the formation of a mixture of 5-bromo and 7-bromo isomers, necessitating challenging purification steps.

-

Route B: Intramolecular Friedel-Crafts Cyclization. This strategy offers superior regioselectivity by constructing the tetralone ring from a precursor that already contains bromine at the desired position. The synthesis of this compound via this route requires the cyclization of 4-(2-bromophenyl)butanoic acid. The intramolecular acylation is directed by the activating alkyl chain to the para position, which is the only available position for cyclization, thus ensuring the exclusive formation of the 5-bromo isomer.[5]

The following diagram illustrates the logical decision process for selecting a synthetic route.

Caption: Decision workflow for selecting a synthetic route to this compound.

Comparative Analysis of Synthetic Routes

The two primary pathways for synthesizing this compound are depicted below, highlighting the key intermediates and reaction types.

Caption: Overview of the two major synthetic pathways to this compound.

Data Summary for Direct Bromination (Route A)

Direct bromination outcomes are highly dependent on the chosen reagents and conditions. While this route is more direct, controlling the isomer ratio is the principal difficulty. The use of N-Bromosuccinimide (NBS) is reported to favor the formation of the 5-bromo derivative.[1]

| Brominating Agent | Solvent | Conditions | Typical Outcome | Yield (Approx.) |

| Br₂ / Acetic Acid | Acetic Acid | Room Temp | Mixture of 5- and 7-bromo isomers | 40-60% (total isomers) |

| N-Bromosuccinimide (NBS) | CCl₄ | Reflux, Radical Initiator (e.g., AIBN) | Primarily this compound | 50-70% |

| Br₂ / AlCl₃ | Dichloromethane (B109758) | 0 °C to RT | Mixture, potential for polybromination | Variable |

Table 1: Comparison of common conditions for the direct bromination of α-tetralone. Yields are approximate and depend heavily on reaction scale and purification efficiency.

Data Summary for Friedel-Crafts Cyclization (Route B)

This route provides excellent regioselectivity, with the primary factor influencing yield being the efficiency of the cyclization step. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

| Precursor | Cyclization Agent | Conditions | Yield of this compound |

| 4-(2-bromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | 75-90% |

| 4-(2-bromophenyl)butanoic acid | Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temp to 60 °C | 80-95% |

| 4-(2-bromophenyl)butanoyl chloride | AlCl₃ | 0 °C to RT, in CS₂ or CH₂Cl₂ | 70-85% |

Table 2: Typical yields for the intramolecular Friedel-Crafts cyclization to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol uses N-Bromosuccinimide (NBS) to favor the regioselective formation of the 5-bromo isomer.[1]

Materials:

-

α-Tetralone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes/Ethyl Acetate (B1210297) solvent system

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-tetralone and anhydrous carbon tetrachloride (approx. 0.2 M concentration).

-

Add N-Bromosuccinimide (NBS) and AIBN to the solution.

-

Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct and wash the solid with a small amount of CCl₄.

-

Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the this compound from unreacted starting material and other isomers.

Protocol 2: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes the cyclization of 4-(2-bromophenyl)butanoic acid using polyphosphoric acid (PPA).

Materials:

-

4-(2-bromophenyl)butanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) (10-15x weight of starting acid)

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to approximately 70-80 °C with stirring until it becomes a mobile liquid.

-

Add 4-(2-bromophenyl)butanoic acid to the hot PPA in one portion.

-

Increase the temperature to 90-100 °C and stir vigorously for 1-3 hours. The mixture will typically become darker. Monitor the reaction by TLC (dissolve a small aliquot in water, extract with ethyl acetate, and spot).

-

Upon completion, cool the reaction mixture slightly (to ~60 °C) and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Allow the ice to melt completely. The product may precipitate as a solid or remain an oil.

-

Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash carefully with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

The following diagram outlines the general workflow for this Friedel-Crafts cyclization protocol.

Caption: Experimental workflow for the Friedel-Crafts cyclization of this compound.

Conclusion

The synthesis of this compound can be accomplished with high regioselectivity, a critical factor for its application in multi-step pharmaceutical synthesis. While direct bromination of α-tetralone offers a quicker route, it is often complicated by the formation of isomeric byproducts, requiring careful optimization of reaction conditions and rigorous purification. For applications demanding high isomeric purity, the intramolecular Friedel-Crafts cyclization of 4-(2-bromophenyl)butanoic acid is the superior method. It provides excellent regiocontrol, leading directly to the desired 5-bromo isomer in high yield, thereby simplifying downstream processing and ensuring the integrity of the final product.

References

The Tetralone Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] Its rigid framework and amenability to chemical modification make it an attractive starting point for the design and development of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities associated with the tetralone scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5][6][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity of Tetralone Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Chalcone (B49325) 3d | Leukemia (MOLT-4, SR) | Not Specified | >60% growth inhibition | [7] |

| Non-small cell lung cancer (NCI-H522) | Not Specified | >60% growth inhibition | [7] | |

| Colon cancer (HCT-116) | Not Specified | >60% growth inhibition | [7] | |

| Prostate cancer (DU-145) | Not Specified | >60% growth inhibition | [7] | |

| Breast cancer (MCF7, MDA-MB-468) | Not Specified | >60% growth inhibition | [7] | |

| Compound 6g | Breast Cancer (MCF-7) | MTT Assay | 4.42 ± 2.93 | [5] |

| Compound 6h | Lung Cancer (A549) | MTT Assay | 9.89 ± 1.77 | [5] |

| Compound 3a | Cervix Carcinoma (HeLa) | Not Specified | 3.5 µg/mL | [6] |

| Breast Carcinoma (MCF7) | Not Specified | 4.5 µg/mL | [6] | |

| Compound 11 | Breast Cancer (MCF-7) | Not Specified | Selectively anti-breast potential | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (tetralone derivative)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Experimental Protocol: In Vivo Antitumor Efficacy in Mice

This protocol outlines a general approach for evaluating the antitumor activity of a tetralone derivative in a murine xenograft model.[12][13][14][15][16]

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human tumor cells

-

Test compound (tetralone derivative)

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[15]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer the tetralone derivative (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined schedule and dosage.[12]

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Antimicrobial Activity

The tetralone scaffold has been incorporated into molecules exhibiting activity against a range of pathogenic bacteria and fungi.[17][18][19][20][21][22][23][24][25]

Quantitative Data: Antimicrobial Activity of Tetralone Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compound 2a | P. aeruginosa, Salmonella spp. | Not Specified | 31.25 - 250 | [18] |

| Compound 2d | A. niger | Not Specified | 62.5 | [18] |

| Compound 2D | S. aureus ATCC 29213 | Broth Microdilution | 0.5 | [12][19] |

| MRSA-2 | Broth Microdilution | 1 | [12][19] | |

| Compound 9b & 9c | Bacteria and Fungi | Not Specified | Significant activity | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[21]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Bacterial or fungal inoculum

-

Test compound (tetralone derivative)

-

Positive control antibiotic

-

Negative control (medium only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the tetralone derivative in the broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Tetralone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[26][27][28][29] A key mechanism identified is the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity and the suppression of the NF-κB signaling pathway.[26][28][29]

Quantitative Data: Anti-inflammatory Activity of Tetralone Derivatives

| Compound | Target/Assay | Effect | Reference |

| Compounds (24) and (26) | MIF Tautomerase Inhibitors | Markedly inhibited ROS and nitrite (B80452) production, NF-κB activation, and expression of TNF-α, IL-6, and CCL-2. | [26][29] |

| 6-amino-1-tetralone chalcone (18) | ROS Production in RAW 264.7 macrophages | Strongest inhibitory activity | [27] |

Signaling Pathway: NF-κB Inhibition by Tetralone Derivatives

Tetralone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tetralone derivatives can interfere with this cascade, for instance, by inhibiting IKK activity or preventing IκB degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpbs.com [ijpbs.com]

- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijrpc.com [ijrpc.com]

- 24. Rapid Antimicrobial Susceptibility Test Using Tetrazolium Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. researchgate.net [researchgate.net]

- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

The Synthesis of 5-Bromotetralone: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromotetralone, a brominated aromatic ketone, serves as a pivotal synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its strategic importance lies in its utility as a building block for more complex bioactive molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and logical workflows of the synthetic pathways. First synthesized in the latter half of the 20th century, this compound is not found in nature and is produced exclusively through synthetic means.[1] The primary and most established method for its preparation is the regioselective electrophilic bromination of 1-tetralone (B52770).

Historical Development of Synthetic Methodologies

The synthesis of this compound has been a subject of study for several decades, with researchers focusing on achieving high regioselectivity and yields. The earliest detailed reports of its synthesis date back to the mid-20th century, with subsequent refinements aimed at improving efficiency and safety.

Early Synthesis via Electrophilic Bromination

The foundational method for the synthesis of this compound involves the direct bromination of 1-tetralone. This electrophilic aromatic substitution reaction takes advantage of the activating effect of the carbonyl group on the aromatic ring, directing the incoming electrophile (bromine) to specific positions. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.

One of the earliest comprehensive studies on the bromination of 1-tetralone was conducted by Sam and Rose in 1956 . Their work laid the groundwork for understanding the factors influencing the position of bromination on the tetralone ring system.

Later, in 1980, Harvey et al. reported a convenient synthesis of 5-bromo-1-tetralone, further contributing to the available synthetic protocols.

A significant and frequently cited advancement in the synthesis of this compound was detailed by Itoh et al. in 1984 . Their work provided a robust and well-characterized method that has become a staple in organic synthesis.

Comparative Analysis of Synthetic Protocols

The following table summarizes the quantitative data from key historical methods for the synthesis of this compound, allowing for a clear comparison of their efficiencies.

| Method Reference | Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Sam and Rose (1956) | 1-Tetralone | Bromine | Acetic Acid | Not Specified | Not Specified | 69-70 |

| Harvey et al. (1980) | 1-Tetralone | Bromine | Dichloromethane (B109758) | 1 hour | 85 | 68-69 |

| Itoh et al. (1984) | 1-Tetralone | N-Bromosuccinimide | Carbon Tetrachloride | Not Specified | High (not specified) | 69-70 |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key syntheses of this compound.

Method 1: Synthesis via Bromination in Acetic Acid (Sam and Rose, 1956)

Procedure:

-

A solution of 1-tetralone in glacial acetic acid is prepared in a reaction vessel.

-

A solution of bromine in acetic acid is added dropwise to the 1-tetralone solution with stirring.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then poured into water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-bromo-1-tetralone.

Method 2: Synthesis via Bromination in Dichloromethane (Harvey et al., 1980)

Procedure:

-

To a solution of 1-tetralone in dichloromethane at 0 °C, a solution of bromine in dichloromethane is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 5-bromo-1-tetralone.

Method 3: Synthesis using N-Bromosuccinimide (Itoh et al., 1984)

Procedure:

-

A mixture of 1-tetralone, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride is refluxed.[1]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 5-bromo-1-tetralone.

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Caption: Early synthesis of this compound via direct bromination.

Caption: Improved synthesis of this compound in dichloromethane.

Caption: Regioselective synthesis using N-Bromosuccinimide.

Conclusion